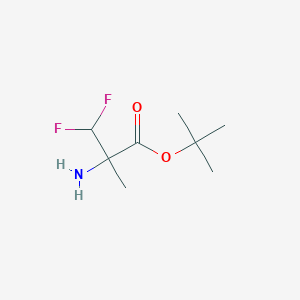
Methyl 2-(dimethylamino)-5-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(dimethylamino)-5-fluorobenzoate is likely an organic compound that contains a benzoate ester functional group, a fluorine atom, and a dimethylamino group .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like Michael additions or free radical polymerizations .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .Chemical Reactions Analysis
Similar compounds have been used in the synthesis of polymers and as solvents in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using techniques like potentiometric titration, zeta potential measurements, and dynamic light scattering (DLS) .Aplicaciones Científicas De Investigación
Imaging Ligands in Alzheimer's Disease
Methyl 2-(dimethylamino)-5-fluorobenzoate has been explored for its potential in developing imaging ligands, particularly for amyloid imaging in Alzheimer's disease. The compound forms the basis for radioligands used in PET scans to measure amyloid in vivo in the brain of patients with Alzheimer's disease. This application is crucial for understanding the pathophysiological mechanisms, early detection, and the evaluation of new antiamyloid therapies for Alzheimer's disease (Nordberg, 2007).
Environmental Impact
The environmental fate and behavior of compounds related to Methyl 2-(dimethylamino)-5-fluorobenzoate, such as parabens, have been reviewed. Despite treatments that eliminate them from wastewater, they persist at low concentrations in effluents, surface water, and sediments due to their continuous introduction into the environment. Their degradation can lead to the formation of chlorinated by-products, raising concerns about their stability, persistence, and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Antimicrobial Preservatives
Methyl paraben, closely related to Methyl 2-(dimethylamino)-5-fluorobenzoate, has been extensively reviewed for its use as an antimicrobial preservative in foods, drugs, and cosmetics. Its efficacy, safety, and the mechanism of action have been scrutinized, highlighting its stability, non-irritating nature, and rapid excretion from the body without evidence of accumulation. This comprehensive evaluation supports its continued use in various products, given its minimal toxicity when used appropriately (Soni, Taylor, Greenberg, & Burdock, 2002).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 2-(dimethylamino)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-12(2)9-5-4-7(11)6-8(9)10(13)14-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOCYMRJRHAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2735224.png)
![ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2735225.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2735229.png)

![Diethyl 5-[[2-[[4-(4-fluorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2735233.png)





![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2735242.png)
